molecular formula C10H13BrN2OS B1444273 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one CAS No. 1316218-61-7

1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B1444273
CAS No.: 1316218-61-7
M. Wt: 289.19 g/mol
InChI Key: IAGGAZGNYGELHF-UHFFFAOYSA-N
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Description

1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one is a complex organic compound featuring a thiazole ring, a piperidine ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of 5-bromo-2-thiazolylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties[7][7].

Comparison with Similar Compounds

  • 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
  • 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Imidazo[2,1-b][1,3]thiazoles

Comparison: 1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one is unique due to the presence of both a thiazole and piperidine ring in its structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

1-[3-(5-bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-7(14)13-4-2-3-8(6-13)10-12-5-9(11)15-10/h5,8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGGAZGNYGELHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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